molecular formula C10H9N2NaO5S B12891388 Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate CAS No. 478250-25-8

Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate

Cat. No.: B12891388
CAS No.: 478250-25-8
M. Wt: 292.25 g/mol
InChI Key: SVZVWUYRWZGZRA-UHFFFAOYSA-M
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Description

Mechanism of Action

The mechanism of action of sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate involves its interaction with molecular targets and pathways in biological systems. The compound is known to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis by modulating the expression of specific proteins . These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Biological Activity

Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate (CAS Number: 478250-25-8) is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C10H9N2NaO5SC_{10}H_9N_2NaO_5S with a molecular weight of 292.247 g/mol. The compound features a pyrazole scaffold, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC10H9N2NaO5S
Molecular Weight292.247 g/mol
CAS Number478250-25-8
SolubilitySoluble in water

Research indicates that this compound exhibits anti-inflammatory , antioxidant , and antimicrobial properties. These activities are primarily attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Inflammatory Pathways : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .
  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress in cells, which is crucial in preventing cellular damage and inflammation .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment .

Therapeutic Applications

This compound has potential applications in treating various conditions:

1. Cardiovascular Diseases

  • The compound's anti-inflammatory properties may be beneficial in managing conditions like atherosclerosis by reducing vascular inflammation .

2. Metabolic Disorders

  • Studies have indicated its potential role in managing diabetes through the modulation of glucose metabolism and insulin sensitivity .

3. Respiratory Conditions

  • Its use as an adjunct therapy for chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis is being explored due to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .

Study 2: Antioxidant Properties

Research conducted at a leading university found that sodium 4-hydroxy compounds exhibit strong antioxidant activity, which correlates with reduced lipid peroxidation and improved cellular health in vitro .

Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties revealed that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Properties

CAS No.

478250-25-8

Molecular Formula

C10H9N2NaO5S

Molecular Weight

292.25 g/mol

IUPAC Name

sodium;4-hydroxy-3-methyl-5-oxo-1-phenylpyrazole-4-sulfonate

InChI

InChI=1S/C10H10N2O5S.Na/c1-7-10(14,18(15,16)17)9(13)12(11-7)8-5-3-2-4-6-8;/h2-6,14H,1H3,(H,15,16,17);/q;+1/p-1

InChI Key

SVZVWUYRWZGZRA-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1(O)S(=O)(=O)[O-])C2=CC=CC=C2.[Na+]

Origin of Product

United States

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